molecular formula C17H23NO4 B554482 (R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate CAS No. 201206-00-0

(R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate

Cat. No. B554482
M. Wt: 305.4 g/mol
InChI Key: OULMZZGGALAOLR-CQSZACIVSA-N
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Description

“®-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” is likely a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are often used in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of “®-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” would likely include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “®-1-Benzyl 2-tert-butyl” part suggests that there are benzyl and tert-butyl groups attached to the pyrrolidine ring .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “®-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate”, can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. These could include substitution reactions, elimination reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” would depend on its specific molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Scientific Research Applications

Chemistry and Properties of Related Compounds

(R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate is a compound that shares structural features with various biologically active and chemically significant compounds. The chemistry and properties of pyridine and benzimidazole derivatives, for example, have been extensively reviewed, highlighting the preparation procedures and properties of these compounds, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. These insights suggest potential areas of interest for further investigation, including unknown analogues that could be structurally or functionally related to (R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate (Boča, Jameson, & Linert, 2011).

Pyrrolidine in Drug Discovery

Pyrrolidine, a core structure in (R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate, is a versatile scaffold in drug discovery. Its presence in bioactive molecules underlines its significance in the treatment of human diseases. The stereochemistry of the pyrrolidine ring, due to its sp3-hybridization, contributes to the three-dimensional (3D) coverage of molecules, enhancing their pharmacological profile. This review explores the synthetic strategies and biological activities associated with pyrrolidine derivatives, highlighting their importance in medicinal chemistry (Li Petri et al., 2021).

Catalytic Kinetic Resolution

The principle of catalytic kinetic resolution (KR) is applicable to the synthesis of enantiopure compounds, including those related to (R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate. The development of chiral catalysts for asymmetric reactions has been a significant advancement in organic synthesis, allowing for high enantioselectivity and yield. This review covers the main developments in catalytic non-enzymatic KR, providing insights into the synthesis of chiral compounds (Pellissier, 2011).

Applications of tert-Butanesulfinamide in Synthesis

The use of chiral sulfinamides, particularly tert-butanesulfinamide, in the stereoselective synthesis of N-heterocycles, showcases a relevant application area for compounds similar to (R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate. This review highlights the methodology offering access to diverse piperidines, pyrrolidines, azetidines, and their derivatives, underlining the structural motif's significance in natural products and therapeutically applicable compounds (Philip et al., 2020).

Stereochemistry and Pharmacological Profile

The stereochemistry of phenylpiracetam and its derivatives emphasizes the impact of molecular configuration on biological properties. This review summarizes design, synthesis, and activity exploration of enantiomerically pure compounds, demonstrating the direct relationship between stereochemistry and pharmacological properties. Such insights are pertinent to understanding the bioactive potential of (R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate and related molecules (Veinberg et al., 2015).

Safety And Hazards

The safety and hazards associated with “®-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” would depend on its specific physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on “®-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate” and similar compounds could include exploring their potential uses in various fields, such as pharmaceuticals, materials science, and others .

properties

IUPAC Name

1-O-benzyl 2-O-tert-butyl (2R)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-10-7-11-18(14)16(20)21-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULMZZGGALAOLR-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate

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